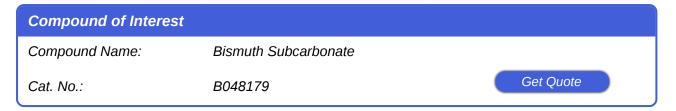


Bismuth Subcarbonate: Application Notes and Protocols for Heterogeneous Catalysis in Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth subcarbonate ((BiO)₂CO₃) is a non-toxic, inexpensive, and environmentally benign compound.[1][2] While its applications in medicine are well-established, its use as a heterogeneous catalyst in organic synthesis is an emerging field of interest.[2] Bismuth compounds, in general, are attractive catalysts due to their stability in air and moisture.[3] This document provides detailed application notes and protocols for the use of **bismuth subcarbonate** as a heterogeneous catalyst, with a focus on its application in the synthesis of valuable organic molecules. While unmodified **bismuth subcarbonate** shows some catalytic activity, its performance can be significantly enhanced through modification, such as loading with transition metals.

Application Note 1: C-N and C-S Bond Formation via Heterocyclization Reactions

A significant application of **bismuth subcarbonate** in heterogeneous catalysis is in the synthesis of phenothiazines, a class of compounds with important pharmaceutical applications. This is typically achieved using a copper-loaded **bismuth subcarbonate** catalyst, which demonstrates a cooperative effect between the Lewis acidic bismuth centers and the copper catalytic sites.[4][5]



Reaction Data

The following table summarizes the catalytic performance of copper-loaded **bismuth subcarbonate** in the synthesis of phenothiazine from 2-iodoaniline and 2-bromobenzenethiol. For comparison, data for unmodified **bismuth subcarbonate** and other related catalysts are also included.

Catalyst	Yield (%)	Selectivity (%)	Reusability (Number of Cycles)	Reference
CuBi ₂ O ₂ CO ₃	90	90	Multiple cycles with sustained activity	[4]
(BiO) ₂ CO ₃	21	75	Not Reported	[5]
CuO@Bi ₂ O ₂ CO ₃	Moderate	>95	Not Reported	[4]
CuO	0 (for cyclization)	>95 (for S- arylation)	Not Reported	[4]

Experimental Protocols

1. Catalyst Preparation: Copper-Loaded Bismuth Subcarbonate (CuBi₂O₂CO₃)

This protocol describes the co-precipitation method for synthesizing the copper-loaded **bismuth subcarbonate** catalyst.[4]

- Materials:
 - Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
 - Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
 - Nitric acid (5 wt% aqueous solution)
 - Ammonia solution (0.6 M)



- Sodium carbonate solution (0.6 M)
- Distilled water
- Procedure:
 - Dissolve appropriate amounts of Bi(NO₃)₃·5H₂O (e.g., 1.82 g) and Cu(NO₃)₂·3H₂O (e.g.,
 0.91 g) in 25 mL of a 5 wt% nitric acid aqueous solution.
 - To the resulting solution, add 40 mL of 0.6 M ammonia solution and 40 mL of 0.6 M sodium carbonate solution.
 - Stir the mixture at 80 °C for 24 hours.
 - Filter the obtained colored product.
 - Wash the precipitate multiple times with distilled water.
 - Dry the catalyst at 60 °C overnight.

Note on Unmodified **Bismuth Subcarbonate** Preparation:To synthesize copper-free **bismuth subcarbonate**, the same procedure is followed without the addition of the copper salt.[4]

2. General Procedure for the Synthesis of Phenothiazines

This protocol details the copper-loaded **bismuth subcarbonate**-catalyzed heterocyclization of 2-iodoaniline and 2-bromobenzenethiol.[4][5]

- Materials:
 - 2-Iodoaniline or its derivatives
 - 2-Bromobenzenethiol
 - Potassium carbonate (K₂CO₃)
 - Copper-loaded bismuth subcarbonate (CuBi₂O₂CO₃) catalyst
 - Dimethyl sulfoxide (DMSO)

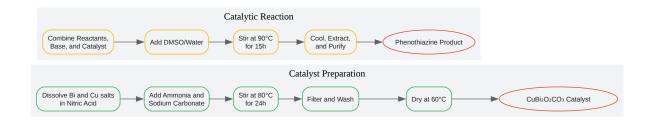


- Distilled water
- Nitrogen gas
- Schlenk tube
- Magnetic stir bar

Procedure:

- To a nitrogen-flushed Schlenk tube equipped with a magnetic stir bar, add the 2-iodoaniline derivative (0.5 mmol, 1.0 equiv), 2-bromobenzenethiol (0.55 mmol, 1.1 equiv), K₂CO₃ (2.5 equiv), and the CuBi₂O₂CO₃ catalyst (19 mg, corresponding to 5 mol % metal ion loading).
- Add a mixture of DMSO and distilled water (1:2 ratio, 2 mL total volume) to the Schlenk tube.
- Stir the reaction mixture at 90 °C for 15 hours.
- Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS).
- Upon completion, cool the mixture to room temperature.
- The product can be extracted and purified using standard organic chemistry techniques.

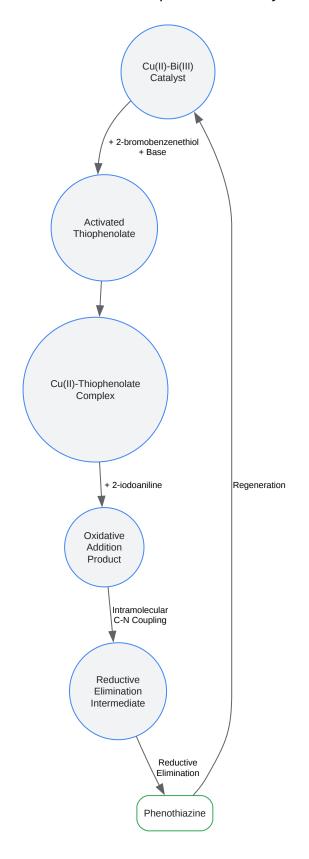
Visualizations





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Experimental workflow for phenothiazine synthesis.





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Proposed catalytic cycle for phenothiazine synthesis.

Application Note 2: Photocatalytic and Electrocatalytic Applications

Bismuth subcarbonate has also been investigated for its potential in photocatalysis and electrocatalysis, which are rapidly developing areas of green chemistry.

- Photocatalytic Degradation of Organic Dyes: Nanostructured bismuth subcarbonate has
 demonstrated efficacy in the photocatalytic degradation of various organic dyes, such as
 Rhodamine B, under UV-vis light irradiation.[6] The photocatalytic activity is influenced by the
 morphology of the bismuth subcarbonate nanostructures.[6] Treatment of commercial
 bismuth subcarbonate with nitric acid and a surfactant has been shown to enhance its
 photocatalytic activity in the decolorization of rhodamine B under visible light.[7][8]
- Electrocatalytic CO₂ Reduction: **Bismuth subcarbonate**, particularly when formed as a surface layer on bismuth nanosheets, acts as an efficient electrocatalyst for the reduction of carbon dioxide (CO₂) to formate.[6][9] The Bi₂O₂CO₃@Bi interface is believed to enhance CO₂ adsorption and conversion.[9]

Conclusion

Bismuth subcarbonate serves as a promising platform for the development of heterogeneous catalysts for organic synthesis. While unmodified bismuth subcarbonate exhibits modest catalytic activity in certain reactions, its performance is significantly improved upon modification, as demonstrated by the highly effective copper-loaded bismuth subcarbonate catalyst for the synthesis of phenothiazines. This bifunctional catalyst showcases the potential of cooperative catalysis involving the bismuth subcarbonate framework. Furthermore, the exploration of bismuth subcarbonate in photocatalysis and electrocatalysis opens new avenues for its application in sustainable chemical transformations. For researchers and professionals in drug development, the tunability and low toxicity of bismuth subcarbonate-based catalysts offer a compelling area for further investigation and development of novel synthetic methodologies.



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